

electronic structure and orbital effects of nickel-based phosphates

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Compound Name: Nickel phosphate

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An In-depth Technical Guide on the Electronic Structure and Orbital Effects of Nickel-Based Phosphates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel-based phosphates are a class of inorganic materials that have garnered significant attention for their diverse applications in catalysis, energy storage, and potentially, in biomedical fields. Their performance in these applications is intrinsically linked to their unique electronic structure and the nature of their chemical bonding. This technical guide provides a comprehensive overview of the electronic structure and orbital effects of nickel-based phosphates, with a focus on the experimental techniques used for their characterization and the fundamental principles governing their properties. While the primary focus of current research is on materials science applications, the detailed understanding of their electronic properties may offer insights for drug development professionals, particularly in areas such as nanoparticle-based therapies and biocompatible coatings.

Core Concepts in the Electronic Structure of Nickel-Based Phosphates

The electronic properties of nickel-based phosphates are primarily determined by the interactions between the nickel 3d orbitals, oxygen 2p orbitals, and to a lesser extent,

phosphorus 3p orbitals. Key concepts include:

- Nickel Oxidation State: Nickel in these phosphates typically exists in a +2 oxidation state (Ni^{2+}), with a d⁸ electron configuration. However, the presence of Ni^{3+} species can be induced, which significantly impacts the material's catalytic and electronic properties.
- Coordination Environment: Nickel ions are commonly found in octahedral (NiO_6) or distorted octahedral coordination environments within the phosphate framework. This coordination geometry dictates the splitting of the Ni 3d orbitals.
- Ni-O Hybridization: The covalent interaction between Ni 3d and O 2p orbitals is a crucial factor. The degree of hybridization affects the bond strength, charge distribution, and the electronic band structure.
- Role of the Phosphate Group (PO_4^{3-}): The phosphate anion influences the overall crystal structure and the local coordination around the nickel centers. The P-O bonds within the phosphate group can affect the inductive effect on the Ni-O bonds, thereby modulating the electronic properties of the nickel centers.
- Charge Transfer: Ligand-to-metal charge transfer (LMCT) from oxygen to nickel is an important electronic transition that can be probed by spectroscopic techniques. The energy required for this transfer provides insights into the covalency of the Ni-O bond.^[1]

Experimental Characterization Techniques

A multi-technique approach is essential for a thorough understanding of the electronic structure of nickel-based phosphates.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the constituent elements.

Key Information Obtained:

- Oxidation State of Nickel: Deconvolution of the Ni 2p core level spectrum allows for the identification and quantification of Ni^{2+} and Ni^{3+} species. The $\text{Ni 2p}_{3/2}$ peak for Ni^{2+} in **nickel**

phosphates is typically observed in the binding energy range of 855-857 eV, often accompanied by strong satellite peaks at higher binding energies.[2][3][4] The presence of Ni^{3+} would manifest as a shoulder or a separate peak at a slightly higher binding energy.

- **Phosphorus and Oxygen Environment:** The P 2p and O 1s spectra provide information about the phosphate group and the nature of the oxygen bonding (e.g., $\text{Ni}-\text{O}-\text{P}$, $\text{P}=\text{O}$). The P 2p peak for the phosphate group is typically found around 133-134 eV.[3][5]

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful technique for probing the local geometric and electronic structure around a specific absorbing atom. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

Key Information Obtained from XANES:

- **Oxidation State and Coordination Geometry:** The position and shape of the absorption edge in Ni K-edge XANES spectra are sensitive to the oxidation state of nickel.[6][7][8] The pre-edge features can provide information about the coordination symmetry (e.g., octahedral vs. tetrahedral).
- **Unoccupied Density of States:** The XANES region probes transitions from core levels to unoccupied states, providing insights into the unoccupied molecular orbitals.

Key Information Obtained from EXAFS:

- **Local Atomic Structure:** Analysis of the EXAFS region provides quantitative information on the coordination number, bond distances, and disorder of the neighboring atoms around the nickel center. This is particularly useful for determining Ni-O and Ni-P bond lengths.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure, geometry, and properties of materials.

Key Information Obtained:

- Electronic Band Structure and Density of States (DOS): DFT calculations can reveal the band gap, the contribution of different atomic orbitals (Ni 3d, O 2p, P 3p) to the valence and conduction bands, and the projected density of states (PDOS).[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Molecular Orbitals: Visualization of the molecular orbitals provides a clear picture of the bonding interactions, such as the hybridization between Ni 3d and O 2p orbitals.
- Charge Distribution: DFT can be used to calculate the partial charges on each atom, offering insights into the ionic and covalent character of the bonds.

Quantitative Data Summary

The following tables summarize key quantitative data extracted from the literature on nickel-based phosphates.

Table 1: Representative XPS Binding Energies for **Nickel Phosphates**

Element	Core Level	Binding Energy (eV)	Species	Reference(s)
Ni	2p _{3/2}	852.9 - 853.5	Ni-P	[3]
Ni	2p _{3/2}	855.8 - 856.5	Ni ²⁺ in Ni ₃ (PO ₄) ₂	[2] [4]
Ni	2p _{1/2}	873.5 - 874.2	Ni ²⁺ in Ni ₃ (PO ₄) ₂	[2] [4]
Ni	---	~861.4, ~879.4	Shake-up Satellites	[2]
P	2p	133.0 - 133.8	PO ₄ ³⁻	[2] [3] [5]
O	1s	531.0 - 532.0	PO ₄ ³⁻ / Ni-O	[2] [4]

Table 2: Structural and Electronic Parameters from Experimental and DFT Studies

Material	Parameter	Value	Method	Reference(s)
$\text{Ni}_3(\text{PO}_4)_2$	Minimum Ni-O bond length	~2.03 Å	DFT	[9]
$\text{Ni}_2\text{P}_2\text{O}_7$	Minimum Ni-O bond length	~2.00 Å	DFT	[9]
$\text{Ni}_2\text{P}_4\text{O}_{12}$	Minimum Ni-O bond length	~1.99 Å	DFT	[9]
NiO	Minimum Ni-O bond length	~2.09 Å	DFT	[9]
OER				
$\text{Ni}_3(\text{PO}_4)_2$	Overpotential @ 1 mA cm^{-2}	~0.45 V	Electrochemistry	[9]
OER				
$\text{Ni}_2\text{P}_2\text{O}_7$	Overpotential @ 1 mA cm^{-2}	~0.42 V	Electrochemistry	[9]
OER				
$\text{Ni}_2\text{P}_4\text{O}_{12}$	Overpotential @ 1 mA cm^{-2}	~0.38 V	Electrochemistry	[9]
OER				
NiO	Overpotential @ 1 mA cm^{-2}	~0.50 V	Electrochemistry	[9]

Experimental Protocols

Synthesis of Nickel Phosphate Nanoparticles via Co-Precipitation

This method is valued for its simplicity and scalability.[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Precursor Preparation: Prepare aqueous solutions of a nickel salt (e.g., nickel chloride, nickel nitrate) and a phosphate source (e.g., diammonium hydrogen phosphate, sodium phosphate).

- Precipitation: Add the phosphate solution dropwise to the nickel salt solution under vigorous stirring at a controlled temperature (e.g., 60-80 °C).
- pH Adjustment: Adjust the pH of the mixture using a base (e.g., ammonium hydroxide) to induce precipitation. The final pH influences the stoichiometry and morphology of the product.
- Aging: Age the resulting suspension for a specific duration (e.g., 2-12 hours) to allow for crystal growth and phase stabilization.
- Washing and Drying: Centrifuge or filter the precipitate, wash it multiple times with deionized water and ethanol to remove unreacted precursors and byproducts, and then dry the product in an oven at a moderate temperature (e.g., 60-100 °C).
- Calcination (Optional): The dried powder can be calcined at elevated temperatures (e.g., 300-600 °C) to improve crystallinity and control the phase.

Hydrothermal Synthesis of Nickel Phosphates

This method allows for the synthesis of well-defined crystalline structures.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Precursor Mixture: Prepare a homogeneous aqueous solution or suspension containing a nickel salt, a phosphate source, and optionally a pH-adjusting agent or a structure-directing agent (surfactant).
- Autoclave Treatment: Transfer the mixture into a Teflon-lined stainless-steel autoclave.
- Heating: Heat the autoclave to a specific temperature (typically 120-200 °C) and maintain it for a set duration (e.g., 6-24 hours). The autogenous pressure developed during heating facilitates the crystallization process.
- Cooling: Allow the autoclave to cool down to room temperature naturally.
- Product Recovery: Collect the solid product by filtration or centrifugation, wash thoroughly with deionized water and ethanol, and dry in an oven.

XPS Data Acquisition and Analysis

- Sample Preparation: Mount the powdered **nickel phosphate** sample onto a sample holder using double-sided conductive tape. Ensure a smooth and uniform surface.
- Vacuum: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
- X-ray Source: Use a monochromatic Al K α (1486.6 eV) or Mg K α (1253.6 eV) X-ray source.
- Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.
- High-Resolution Scans: Acquire high-resolution spectra for the Ni 2p, P 2p, O 1s, and C 1s regions with a smaller pass energy to achieve better energy resolution.
- Charge Correction: Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
- Data Analysis and Deconvolution:
 - Apply a Shirley background subtraction to the high-resolution spectra.
 - Fit the peaks using a combination of Gaussian-Lorentzian functions.[\[3\]](#)
 - For the Ni 2p spectrum, constrain the spin-orbit splitting and the area ratio of the 2p_{3/2} and 2p_{1/2} peaks. Include satellite peaks in the fitting model for Ni²⁺ species.

XAS Data Acquisition and Analysis

- Sample Preparation: Prepare a uniform pellet of the powdered sample mixed with an inert binder (e.g., boron nitride). The thickness of the pellet should be optimized to achieve an appropriate absorption jump at the Ni K-edge.
- Measurement Mode: Collect the data in transmission mode for concentrated samples or in fluorescence mode for dilute samples at a synchrotron radiation facility.
- Energy Scan: Scan the incident X-ray energy across the Ni K-edge (around 8333 eV).
- Data Reduction and Normalization:

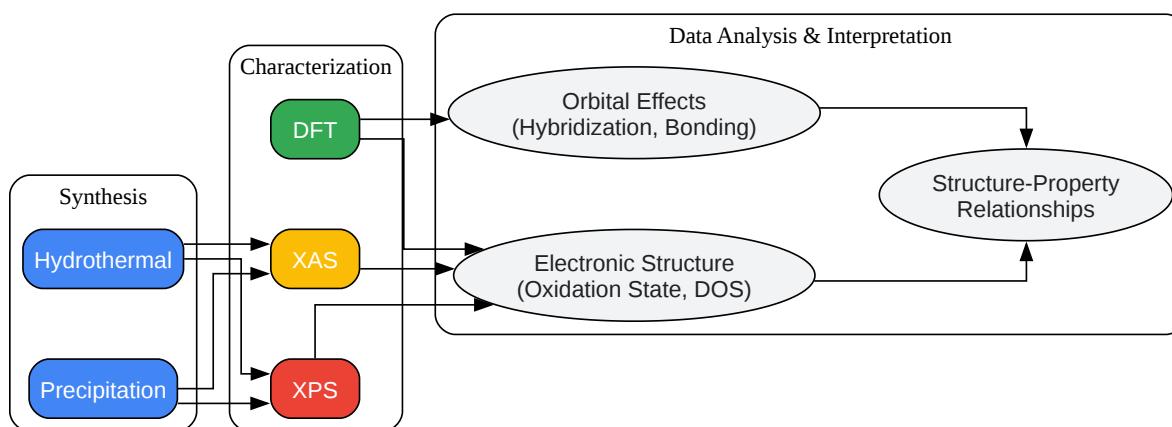
- Calibrate the energy scale using a nickel metal foil standard.
- Subtract the pre-edge background and normalize the spectra to the edge jump.
- XANES Analysis: Compare the edge position and features of the sample's spectrum with those of known nickel standards (e.g., NiO, Ni metal, $\text{Ni}_3(\text{PO}_4)_2$) to determine the average oxidation state and coordination environment.
- EXAFS Analysis:
 - Convert the energy-dependent spectrum to k-space.
 - Perform a Fourier transform of the k^3 -weighted EXAFS data to obtain the radial distribution function.
 - Fit the data using theoretical scattering paths calculated from a model structure to extract structural parameters like bond distances and coordination numbers.

DFT Calculation Parameters

- Software: Utilize quantum chemistry software packages such as VASP, Quantum ESPRESSO, or Gaussian.[10][11][12]
- Functional: Employ an appropriate exchange-correlation functional, such as the Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA). For systems with strong electron correlation, a Hubbard U correction (GGA+U) may be necessary.
- Basis Set/Plane-Wave Cutoff: Use a suitable basis set (for molecular calculations) or a plane-wave cutoff energy (for periodic calculations) to ensure convergence of the total energy.
- k-point Sampling: For periodic calculations, use a Monkhorst-Pack grid for Brillouin zone sampling. The density of the k-point mesh should be tested for convergence.
- Geometry Optimization: Relax the atomic positions and, if necessary, the lattice parameters until the forces on the atoms and the stress on the unit cell are minimized.

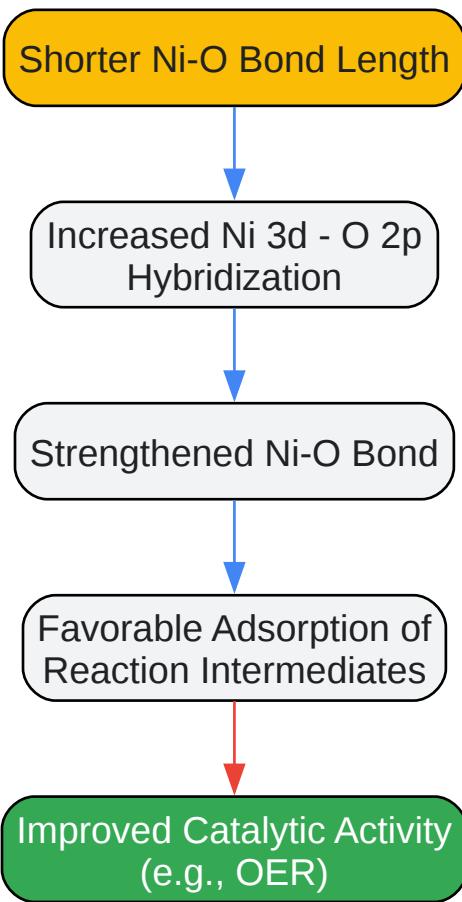
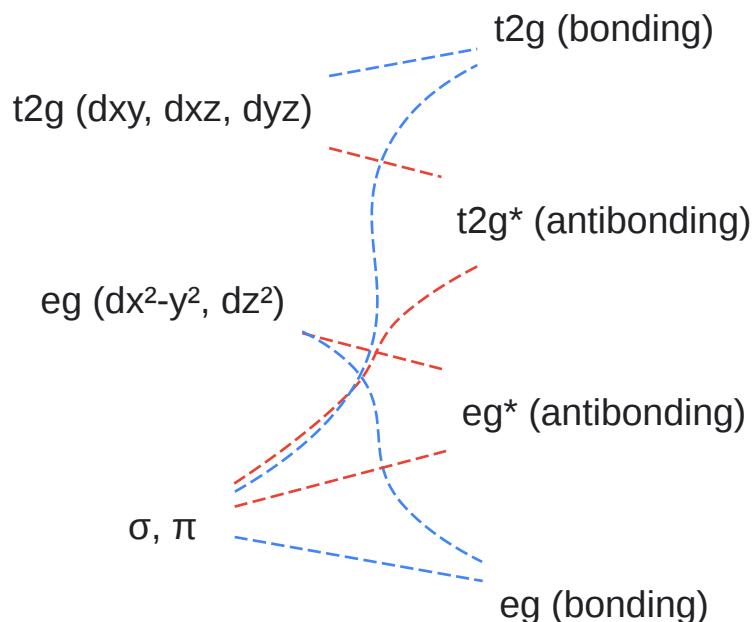
- Property Calculations: After geometry optimization, perform static calculations to obtain the electronic band structure, density of states, and other desired properties.

Visualizations



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Caption: Experimental workflow for investigating nickel-based phosphates.



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